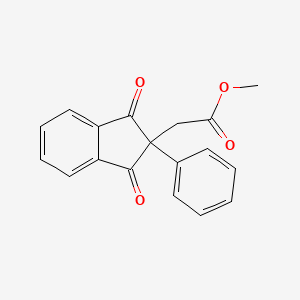![molecular formula C18H32N4O3S B5644199 1-Cyclopentyl-4-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperazine](/img/structure/B5644199.png)
1-Cyclopentyl-4-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-4-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a cyclopentyl group and an imidazole moiety
Métodos De Preparación
The synthesis of 1-Cyclopentyl-4-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperazine involves multiple steps, typically starting with the preparation of the imidazole ring, followed by the introduction of the piperazine and cyclopentyl groups. Common synthetic routes include:
Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Cyclopentyl Group Addition: The cyclopentyl group can be added through alkylation reactions using cyclopentyl halides.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-Cyclopentyl-4-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the imidazole ring or other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-4-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-4-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, modulating their activity. The piperazine ring may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar compounds include other piperazine derivatives and imidazole-containing molecules. Compared to these compounds, 1-Cyclopentyl-4-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
1-Benzylpiperazine: Known for its stimulant effects and use in recreational drugs.
Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal medication.
Cyclopentylamine: A simpler compound with a cyclopentyl group, used in organic synthesis.
Propiedades
IUPAC Name |
1-cyclopentyl-4-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O3S/c1-3-26(23,24)18-19-14-17(22(18)12-13-25-2)15-20-8-10-21(11-9-20)16-6-4-5-7-16/h14,16H,3-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYMDPXZMDLSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CCOC)CN2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5644118.png)
![(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B5644119.png)

![N-[2-[4-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidine-1-carbonyl]phenoxy]ethyl]acetamide](/img/structure/B5644133.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5644147.png)
![5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5644154.png)

![(1S,5R)-6-benzyl-3-(1-methylimidazole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5644167.png)
![4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5644173.png)
![N'-{(3S*,4R*)-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5644181.png)
![(5-{1-[4-(cyclopentyloxy)benzyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5644186.png)



